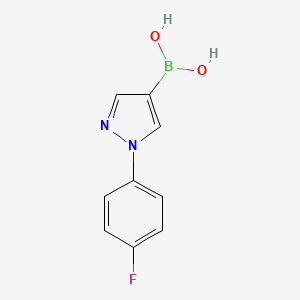
1-(4-Fluorophenyl)pyrazole-4-boronic acid
描述
1-(4-Fluorophenyl)pyrazole-4-boronic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a fluorophenyl group and a boronic acid group
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
Boronic acids are known to participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to participate in suzuki–miyaura cross-coupling reactions, which could potentially influence various biochemical pathways .
Result of Action
The compound’s participation in suzuki–miyaura cross-coupling reactions could potentially lead to the formation of new carbon–carbon bonds, influencing the structure and function of various molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Fluorophenyl)pyrazole-4-boronic acidAdequate ventilation is necessary, and all sources of ignition should be removed .
生化分析
Biochemical Properties
The biochemical properties of 1-(4-Fluorophenyl)pyrazole-4-boronic acid are largely influenced by its boronic acid component. Boronic acids are known to interact with various enzymes and proteins, particularly in the Suzuki–Miyaura coupling reaction . . Specific interactions of this compound with particular enzymes or proteins have not been reported yet.
Molecular Mechanism
The molecular mechanism of this compound is primarily associated with its role in the Suzuki–Miyaura coupling reaction . In this reaction, the compound participates in the transmetalation process, where it donates its organic group to palladium
Metabolic Pathways
It is known that boronic acids can be involved in a variety of transformations, including oxidations, aminations, halogenations, and C–C bond formations . The specific enzymes or cofactors that this compound interacts with, as well as its effects on metabolic flux or metabolite levels, require further study.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)pyrazole-4-boronic acid can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorophenylboronic acid with pyrazole derivatives under specific reaction conditions, such as the use of palladium catalysts and appropriate solvents. The reaction typically proceeds via a cross-coupling mechanism, resulting in the formation of the desired boronic acid derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods ensure the efficient production of the compound while maintaining high purity and yield. The choice of production method depends on factors such as cost, scalability, and environmental considerations.
化学反应分析
Types of Reactions: 1-(4-Fluorophenyl)pyrazole-4-boronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines, alcohols, and halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different chemical and physical properties, making them suitable for diverse applications.
科学研究应用
1-(4-Fluorophenyl)pyrazole-4-boronic acid has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory agent and in cancer treatment.
Industry: It is utilized in the manufacturing of advanced materials and as a catalyst in chemical reactions.
相似化合物的比较
1-(4-Fluorophenyl)pyrazole-4-boronic acid is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other boronic acid derivatives, such as phenylboronic acid and pyrazole derivatives, share structural similarities with this compound.
Uniqueness: The presence of the fluorophenyl group in this compound imparts unique chemical and physical properties, making it distinct from other compounds in its class.
属性
IUPAC Name |
[1-(4-fluorophenyl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BFN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNFXJIPDALCBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC=C(C=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674340 | |
| Record name | [1-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-89-1 | |
| Record name | [1-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Fluorophenyl)pyrazole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


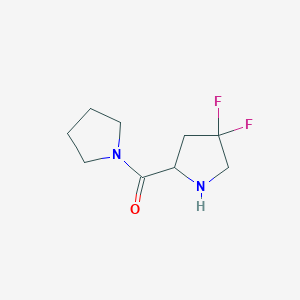
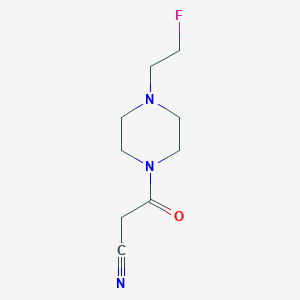
![2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1532019.png)
![4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532020.png)
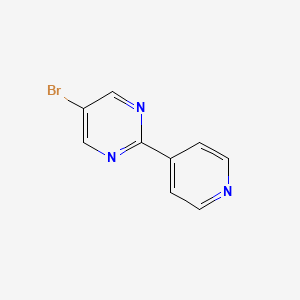
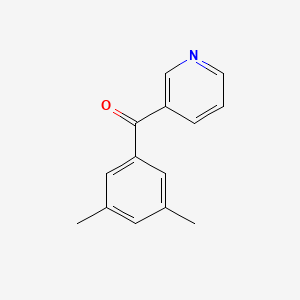
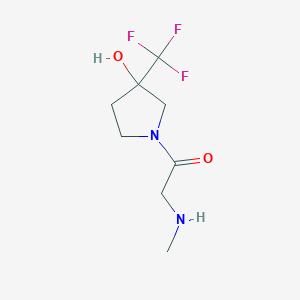
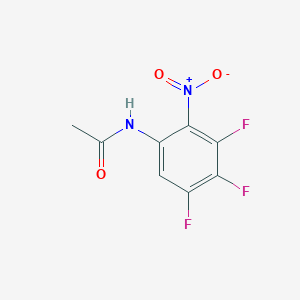
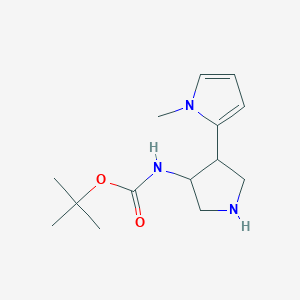
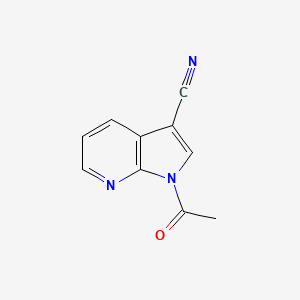
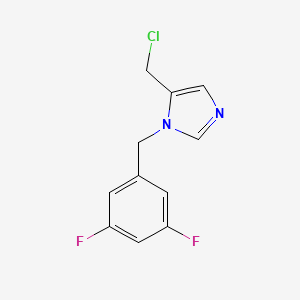
![5-Bromo-2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine](/img/structure/B1532035.png)
![2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone](/img/structure/B1532038.png)
![tert-Butyl 7-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532039.png)
